molecular formula C17H23N3O2S B2825084 4-((1H-pyrazol-1-yl)methyl)-1-((3-methylbenzyl)sulfonyl)piperidine CAS No. 1396805-66-5

4-((1H-pyrazol-1-yl)methyl)-1-((3-methylbenzyl)sulfonyl)piperidine

Cat. No. B2825084
CAS RN: 1396805-66-5
M. Wt: 333.45
InChI Key: UTVZAABQUSCQKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1H-pyrazol-1-yl)methyl)-1-((3-methylbenzyl)sulfonyl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound is a piperidine-based molecule that contains a pyrazole moiety and a sulfonyl group, which makes it a promising candidate for the development of new drugs and therapeutic agents.

Scientific Research Applications

Synthesis and Reactivity

4-((1H-pyrazol-1-yl)methyl)-1-((3-methylbenzyl)sulfonyl)piperidine and related compounds have been explored in various synthetic and chemical reactivity studies. For instance, research has shown that derivatives of piperidine, such as 1-isopropyl-4-piperidone, can be used to synthesize thienopyridines and related heterocyclic systems, which are valuable in chemical synthesis (El-Kashef et al., 2007). Additionally, piperidine derivatives have been used to create novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives, highlighting their versatility in creating various heterocyclic compounds (Ammar et al., 2004).

Antimicrobial and Anticancer Properties

Several studies have explored the antimicrobial and anticancer properties of piperidine-based compounds. For example, sulfonamide derivatives of piperidine have been synthesized and shown to possess significant antibacterial activities against various bacteria strains (Mohamed, 2007). In another study, piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as potential anticancer agents, showing promising results against various cancer cell lines (Rehman et al., 2018).

Biochemical Interactions and Receptor Binding

Research into the biochemical interactions of piperidine derivatives has led to the identification of compounds that can act as ligands for various receptors. For instance, studies have identified compounds that are selective high-affinity ligands at the human dopamine D4 receptor (Rowley et al., 1997). These findings are crucial in understanding receptor-ligand interactions and have potential implications in the development of new drugs targeting specific receptors.

properties

IUPAC Name

1-[(3-methylphenyl)methylsulfonyl]-4-(pyrazol-1-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-15-4-2-5-17(12-15)14-23(21,22)20-10-6-16(7-11-20)13-19-9-3-8-18-19/h2-5,8-9,12,16H,6-7,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVZAABQUSCQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1H-pyrazol-1-yl)methyl)-1-((3-methylbenzyl)sulfonyl)piperidine

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